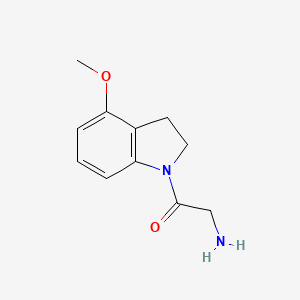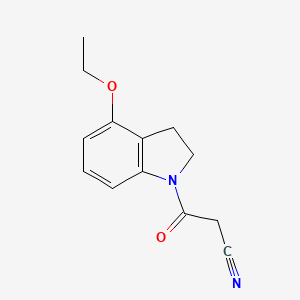
2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, also known as 2-Amino-3-(Hydroxymethyl)-4-Methylpyrrolidone (AHMP) is an organic compound with a variety of applications in the chemical and pharmaceutical industries. AHMP is a colorless, hydrophilic liquid with a sweet odor and a melting point of 40°C. It is a versatile organic compound that can be used as a solvent, a surfactant, a stabilizer, and a chelating agent. AHMP is also used as a building block in the synthesis of various organic compounds.
科学的研究の応用
Synthesis and Chemical Transformations
2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, due to its unique structure, plays a significant role in the synthesis of complex molecules and chemical transformations. This compound and its analogues are key intermediates in the preparation of a variety of biologically active compounds, including antibacterial agents and potential therapeutic molecules. For instance, pyridonecarboxylic acids, which have shown significant antibacterial activity, are synthesized using amino- and/or hydroxy-substituted cyclic amino groups, demonstrating the utility of such structures in medicinal chemistry (Egawa et al., 1984).
Coordination Chemistry and Metal Complex Formation
The compound's structural features enable its use in coordination chemistry, particularly in the formation of metal complexes. Studies on Schiff base ligands derived from unsymmetrical tripodal amines, including compounds with similar structures, illustrate their application in generating Cu(II) complexes. These complexes are investigated for their potential in catalysis, molecular recognition, and as models for biological systems (Keypour et al., 2015).
Asymmetric Synthesis and Stereochemistry
This compound is also pivotal in the field of asymmetric synthesis, where it is used to create chiral centers and study stereochemical outcomes. For example, the proline-catalyzed synthesis of syn/anti-1,3-amino alcohols showcases the application of related structures in producing bioactive molecules with defined stereochemistry, highlighting the compound's role in synthesizing chiral pharmaceuticals (Jha et al., 2010).
Computational Chemistry and Theoretical Studies
Furthermore, the compound's derivatives are subjects of computational and theoretical studies to understand their electronic structure, reactivity, and interaction with biological targets. For example, cathinones structurally related to this compound have been analyzed using X-ray crystallography and DFT calculations to explore their geometric and electronic properties, contributing to the design of new materials and drugs with enhanced properties (Nycz et al., 2011).
特性
IUPAC Name |
2-amino-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-6-3-11(4-8(6)5-12)9(13)7(2)10/h6-8,12H,3-5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIIZCJEZFACCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1477167.png)
![6-Oxa-2-azaspiro[4.5]decan-2-amine](/img/structure/B1477169.png)
![5-(3-aminopropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477172.png)
![3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1477173.png)


![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1477178.png)
![Pyrrolidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1477179.png)
![3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477181.png)
![2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1477183.png)
![5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477185.png)
![5-(2-azidoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477186.png)
![3-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477188.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1477189.png)